molecular formula C17H15N3O6 B568721 5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid CAS No. 1798395-96-6

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid

Cat. No.: B568721
CAS No.: 1798395-96-6
M. Wt: 357.322
InChI Key: XVKQAXHXPYZSMP-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a diazenyl group (N=N) linked to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.

Scientific Research Applications

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and dyes.

    Biology: The compound is studied for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory agent.

    Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid exerts its effects involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, influencing redox processes in biological systems. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes and receptors is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-(4-(2-carboxyethylcarbamoyl)phenylazo)salicylic acid
  • Benzoic acid derivatives with diazenyl groups

Uniqueness

5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-[[3-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-5-4-12(9-13(14)17(25)26)20-19-11-3-1-2-10(8-11)16(24)18-7-6-15(22)23/h1-5,8-9,21H,6-7H2,(H,18,24)(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBSJSQWPHCLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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